molecular formula C15H14Cl2OS B3038644 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol CAS No. 882073-32-7

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol

Cat. No. B3038644
CAS RN: 882073-32-7
M. Wt: 313.2 g/mol
InChI Key: BMQAEIIQLXUDPL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol, also known as 4-chloro-N-((4-chlorophenyl)sulfanyl)propanamide, is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 298.7 g/mol. It is soluble in water, methanol and ethanol, and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

"1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol" and related compounds have been the subject of various synthetic studies. For instance, Abbenante, Hughes, and Prager (1997) described the synthesis of related chlorinated acids, which were identified as weak specific antagonists of GABA at the GABAB receptor. These compounds, including the one , are crucial in exploring receptor antagonist properties in scientific research (Abbenante, Hughes, & Prager, 1997).

Molecular Structure Analysis

Research has also been conducted on the molecular structure and crystallographic analysis of similar compounds. Caracelli et al. (2018) investigated a closely related compound, examining its crystal structure and how it forms supramolecular helical chains. Such studies are significant for understanding the molecular interactions and potential applications in materials science or molecular engineering (Caracelli et al., 2018).

Catalytic Applications

Compounds similar to "1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol" have been studied for their catalytic applications. Sousa, Bernardo, Florindo, and Fernandes (2013) reported on the catalytic activity of oxo-rhenium complexes in alcohol oxidation, using sulfoxide as an oxidant agent. This research highlights the potential use of such compounds in catalytic processes, which is crucial for developing new synthetic methods and industrial applications (Sousa, Bernardo, Florindo, & Fernandes, 2013).

Potential Pharmacological Applications

Although avoiding specific drug use and dosage, it's worth noting that similar compounds have been investigated for potential pharmacological applications. For instance, Karande and Rathi (2017) synthesized derivatives of a related compound and evaluated their anti-inflammatory activity. Such studies contribute to the understanding of the pharmacological potential of these compounds, albeit not directly related to "1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol" (Karande & Rathi, 2017).

Mechanism of Action

Mode of Action

The mode of action of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol is currently unknown . The compound’s interaction with its targets and the resulting changes at the cellular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol . These factors may include pH, temperature, and the presence of other molecules in the cellular environment.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8,15,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQAEIIQLXUDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCSC2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196654
Record name 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol

CAS RN

882073-32-7
Record name 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882073-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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